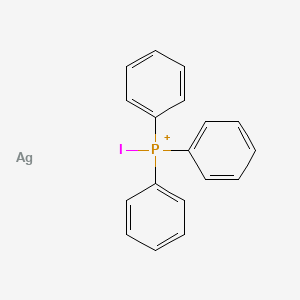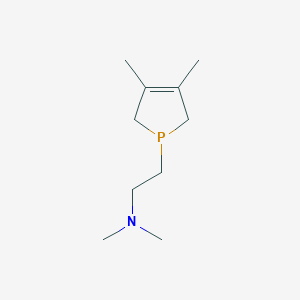
2-Benzoyl-1,3-dimethyl-2,3-dihydro-1H-benzimidazol-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzoyl-1,3-dimethyl-2,3-dihydro-1H-benzimidazol-1-ium iodide is a semiconducting organic molecule with a π-conjugated polycyclic system. It is known for its strong electron-donating properties and is used primarily as an n-type dopant in various electronic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-1,3-dimethyl-2,3-dihydro-1H-benzimidazol-1-ium iodide typically involves the reaction of 1,3-dimethyl-2,3-dihydro-1H-benzimidazole with benzoyl chloride in the presence of a base, followed by iodination. The reaction conditions often include solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
2-Benzoyl-1,3-dimethyl-2,3-dihydro-1H-benzimidazol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzimidazole derivatives.
Reduction: Reduction reactions can yield different benzimidazole-based compounds.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary but often involve solvents like ethanol or acetonitrile and temperatures ranging from 0°C to 100°C .
Major Products
The major products formed from these reactions include various benzimidazole derivatives, which can be further functionalized for specific applications .
科学的研究の応用
2-Benzoyl-1,3-dimethyl-2,3-dihydro-1H-benzimidazol-1-ium iodide has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-Benzoyl-1,3-dimethyl-2,3-dihydro-1H-benzimidazol-1-ium iodide involves its strong electron-donating properties. It acts as an n-type dopant, enhancing the conductivity of semiconducting materials by donating electrons to the conduction band. This process involves molecular targets such as organic semiconductors and pathways related to electron transfer .
類似化合物との比較
Similar Compounds
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: Another n-type dopant used in organic electronics.
2-(2-Methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide: A strong n-type dopant for fullerene C60.
Uniqueness
2-Benzoyl-1,3-dimethyl-2,3-dihydro-1H-benzimidazol-1-ium iodide is unique due to its specific electron-donating properties and its ability to enhance the conductivity of a wide range of semiconducting materials. Its stability and efficiency make it a preferred choice in various applications .
特性
CAS番号 |
61495-68-9 |
|---|---|
分子式 |
C16H17IN2O |
分子量 |
380.22 g/mol |
IUPAC名 |
(1,3-dimethyl-1,2-dihydrobenzimidazol-1-ium-2-yl)-phenylmethanone;iodide |
InChI |
InChI=1S/C16H16N2O.HI/c1-17-13-10-6-7-11-14(13)18(2)16(17)15(19)12-8-4-3-5-9-12;/h3-11,16H,1-2H3;1H |
InChIキー |
BMINGWPBOSCXKK-UHFFFAOYSA-N |
正規SMILES |
C[NH+]1C(N(C2=CC=CC=C21)C)C(=O)C3=CC=CC=C3.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[f]quinoline, 1-ethyl-3-(4-methoxyphenyl)-, perchlorate](/img/structure/B14591994.png)





![2-(4-Chlorophenyl)-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine](/img/structure/B14592028.png)
![1-[(Propan-2-yl)sulfanyl]piperidine](/img/structure/B14592032.png)


![N-{2-[(2-Oxopropyl)sulfanyl]phenyl}acetamide](/img/structure/B14592051.png)
![(5S)-5-Methyl-5-[(2-nitrophenyl)methyl]oxolan-2-one](/img/structure/B14592058.png)

![N-Propan-2-yl-N'-[2-(pyridin-3-yl)pyrimidin-4-yl]urea](/img/structure/B14592082.png)
